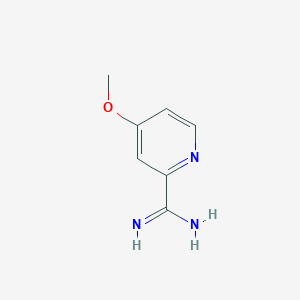

4-Methoxypicolinimidamide

Übersicht

Beschreibung

4-Methoxypicolinimidamide is a chemical compound with the molecular formula C7H10ClN3O. It is known for its role as a ligand in nickel-catalyzed cross-coupling reactions, particularly involving nitrogen heterocycles and alkyl halides . This compound is also referred to as a pyridyl carboxamidine ligand and has been utilized in various chemical synthesis applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxypicolinimidamide typically involves the reaction of 4-methoxypyridine with cyanamide under specific conditions. The process includes:

Addition Reaction:

Condensation Reaction: A deacidification agent is added to the product from the addition reaction, followed by the addition of cyanamide for the condensation reaction.

Cyclization Reaction:

Methoxylation Reaction: Methanol and sodium hydroxide are added to the product from the cyclization reaction, followed by stirring and dissolving the mixture for the methoxylation reaction.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The compound is typically produced in powder or solid form and stored under inert gas to maintain stability .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxypicolinimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using suitable reducing agents to yield reduced forms.

Substitution: The compound participates in substitution reactions, particularly in nickel-catalyzed cross-coupling reactions.

Common Reagents and Conditions

Nickel Catalysts: Nickel(II) chloride ethylene glycol dimethyl ether complex is commonly used as a catalyst.

Solvents: Anhydrous methanol and other organic solvents are frequently used.

Reducing Agents: Various reducing agents, such as sodium borohydride, are employed in reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines and other nitrogen-containing heterocycles .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Ligand in Nickel-Catalyzed Reactions:

4-Methoxypicolinimidamide is primarily utilized as a ligand in nickel-catalyzed cross-coupling reactions. It facilitates the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for synthesizing complex organic molecules. Research indicates that it enhances reaction efficiency and selectivity, making it a valuable tool in organic synthesis.

2. Comparison with Other Ligands:

The effectiveness of this compound has been compared with other ligands in nickel catalysis. It has shown superior performance in various coupling reactions, particularly in challenging substrates where traditional ligands may fail.

Biological Applications

1. Antimicrobial Activity:

Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) against selected bacteria:

| Pathogen | MIC (µg/mL) | Comparison Drug | Comparison Drug MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 0.0625 | Ciprofloxacin | 0.125 |

| Escherichia coli | 8 | Ciprofloxacin | 0.5 |

| Enterococcus faecalis | 16 | Ciprofloxacin | 0.125 |

These results indicate that certain derivatives of the compound exhibit comparable or superior activity against specific strains compared to established antibiotics, highlighting their potential as novel therapeutic agents.

2. Anticancer Potential:

Preliminary research suggests that compounds based on the methoxypicolinimidamide structure may possess anticancer properties. The mechanism appears to involve modulation of cellular pathways associated with apoptosis and cell proliferation.

- Example Study: A derivative with a nitro group exhibited cytotoxicity values indicating significant activity against cancer cell lines while maintaining low toxicity levels.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by several structural features:

- Lipophilicity: Increased lipophilicity correlates with enhanced bioactivity.

- Substituent Effects: Electron-withdrawing groups improve antimicrobial and anticancer activities.

- Molecular Configuration: The arrangement of functional groups affects binding affinity to biological targets.

Case Studies

-

High-Throughput Screening for Catalytic Applications:

A study conducted by Weix et al. utilized ChemBeads-enabled photoredox high-throughput experimentation to optimize nickel-catalyzed reactions using this compound as a ligand. The research highlighted its utility in identifying improved reaction conditions for decarboxylative couplings, significantly advancing synthetic methodologies in organic chemistry . -

Antimicrobial Efficacy Assessment:

In vitro studies evaluated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives had MIC values lower than standard antibiotics, suggesting their potential as effective antimicrobial agents .

Wirkmechanismus

The mechanism of action of 4-Methoxypicolinimidamide involves its role as a ligand in nickel-catalyzed reactions. It coordinates with nickel ions to form a complex that facilitates the cross-coupling of nitrogen heterocycles with alkyl halides. This process involves the activation of the nickel catalyst and the subsequent formation of carbon-carbon bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Cyano-4-methoxy-picolinimidamide: This compound is similar in structure and function, also serving as a ligand in nickel-catalyzed reactions.

Pyridine-2,6-bis(carboximidamide) dihydrochloride: Another related compound used in similar catalytic applications.

Uniqueness

4-Methoxypicolinimidamide is unique due to its specific methoxy substitution on the pyridine ring, which enhances its reactivity and selectivity in nickel-catalyzed cross-coupling reactions. This makes it particularly effective in facilitating the formation of carbon-carbon bonds in various synthetic applications .

Biologische Aktivität

4-Methoxypicolinimidamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Overview

- Molecular Formula : C14H21Cl3N6O2

- Molecular Weight : 411.71 g/mol

- CAS Number : 2097864-95-2

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties. Research indicates that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to the ability of the compound to disrupt microbial cell membranes and interfere with essential cellular processes.

Anticancer Potential

Research has also shown promising results regarding the anticancer activity of this compound. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death.

The biological activity of this compound is primarily linked to its role as a ligand in catalytic processes. It coordinates with metal ions, such as nickel, facilitating various chemical reactions that can lead to the formation of biologically active compounds. This coordination enhances the reactivity of substrates involved in drug synthesis.

Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Ligand for metal catalysis |

| N-Hydroxy-5-methoxypicolinimidamide | High | Moderate | Disruption of cell membranes |

| N-Cyano-4-methoxypicolinimidamide | Moderate | Low | Inhibition of cellular processes |

Case Studies

-

Case Study on Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus.

- Methodology : The compound was tested using disk diffusion methods.

- Results : Showed a significant zone of inhibition compared to control groups, indicating strong antimicrobial properties.

-

Case Study on Anticancer Activity

- Objective : To assess the cytotoxic effects on HepG2 cells.

- Methodology : MTT assay was employed to determine cell viability post-treatment with varying concentrations of the compound.

- Results : The compound exhibited a dose-dependent reduction in cell viability, suggesting potential for therapeutic use in liver cancer treatment.

Eigenschaften

IUPAC Name |

4-methoxypyridine-2-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-11-5-2-3-10-6(4-5)7(8)9/h2-4H,1H3,(H3,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUTRTCUOCZLCCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.